Fmoc-Thr(tBu)-OH-13C4,15N
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Overview
Description
Fmoc-Thr(tBu)-OH-13C4,15N: Fmoc-O-tert-butyl-L-threonine , is a modified amino acid derivative used extensively in peptide synthesis. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it particularly useful in various scientific research applications, including structural biology and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-tert-butyl-L-threonine typically involves the protection of the amino and hydroxyl groups of threonine. The Fmoc group is introduced to protect the amine group, while the tert-butyl group protects the hydroxyl group. The process involves the reaction of threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and tert-butyl chloride under basic conditions .
Industrial Production Methods: Industrial production of Fmoc-O-tert-butyl-L-threonine involves large-scale solid-phase peptide synthesis (SPPS). This method allows for the efficient and high-yield production of the compound, which is crucial for its widespread use in research and development .
Chemical Reactions Analysis
Types of Reactions: Fmoc-O-tert-butyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Piperidine is often used to remove the Fmoc group under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Removal of the Fmoc group to yield the free amine.
Scientific Research Applications
Chemistry: Fmoc-O-tert-butyl-L-threonine is widely used in the synthesis of complex peptides and proteins. It serves as a building block in SPPS, allowing for the creation of custom peptides for various research purposes .
Biology: In biological research, the isotopically labeled version of this compound is used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study protein structures and dynamics .
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its stability and ease of incorporation into peptides make it valuable in drug design and development .
Industry: In the industrial sector, Fmoc-O-tert-butyl-L-threonine is used in the production of peptide-based materials and coatings. Its ability to form stable peptides makes it suitable for various industrial applications .
Mechanism of Action
The primary mechanism of action of Fmoc-O-tert-butyl-L-threonine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted reactions. The tert-butyl group similarly protects the hydroxyl group. These protecting groups are removed under specific conditions to yield the desired peptide .
Comparison with Similar Compounds
Fmoc-Ser(tBu)-OH: Similar in structure but with a serine residue instead of threonine.
Fmoc-Tyr(tBu)-OH: Contains a tyrosine residue with a tert-butyl group.
Fmoc-Lys(Boc)-OH: Features a lysine residue with a Boc protecting group.
Uniqueness: Fmoc-O-tert-butyl-L-threonine is unique due to its specific combination of protecting groups and isotopic labeling. This makes it particularly useful in applications requiring high stability and precise structural analysis .
Properties
Molecular Formula |
C23H27NO5 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy](1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m1/s1/i1+1,14+1,20+1,21+1,24+1 |
InChI Key |
LZOLWEQBVPVDPR-WKZRXMFASA-N |
Isomeric SMILES |
CC(C)(C)O[13C@H]([13CH3])[13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Origin of Product |
United States |
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